Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate
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Overview
Description
. This compound is a diester of butanedioic acid (succinic acid) and 3-hydroxy-2,2-dimethylpropanol. It is characterized by its ester functional groups and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the process and reduce the need for solvent recovery .
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions to form amides or new esters.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of amides or new esters.
Scientific Research Applications
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate in various applications depends on its chemical structure. The ester groups can undergo hydrolysis to release butanedioic acid and 3-hydroxy-2,2-dimethylpropanol, which can then participate in further biochemical or chemical reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-hydroxy-2,2-dimethylpropyl) succinate
- Dimethyl butanedioate
- Diethyl butanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring biodegradable and biocompatible materials .
Properties
CAS No. |
88446-94-0 |
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Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
bis(3-hydroxy-2,2-dimethylpropyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-13(2,7-15)9-19-11(17)5-6-12(18)20-10-14(3,4)8-16/h15-16H,5-10H2,1-4H3 |
InChI Key |
CSDWHJPHWCXETA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)COC(=O)CCC(=O)OCC(C)(C)CO |
Origin of Product |
United States |
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